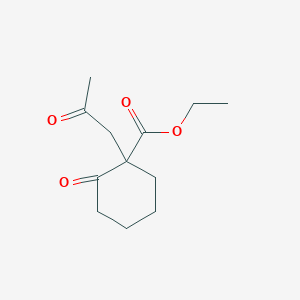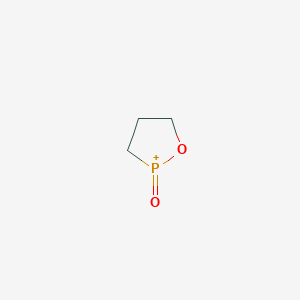![molecular formula C12H9FN2 B14684961 Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- CAS No. 29202-06-0](/img/structure/B14684961.png)
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- is a compound belonging to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-) This compound features a pyridine ring and a fluorophenyl group connected through an imine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 4-fluoroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale condensation reactions using automated reactors, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- involves its interaction with biological targets through the imine group and the pyridine ring. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the fluorophenyl group can interact with hydrophobic pockets in proteins, leading to inhibition of enzymatic activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- can be compared with other Schiff bases and fluorinated pyridine derivatives:
Schiff Bases: Similar compounds include those derived from other aromatic amines and aldehydes, such as benzylideneaniline and salicylideneaniline.
Fluorinated Pyridines: Compounds such as 2-fluoropyridine and 4-fluoropyridine share the fluorine substitution but differ in their reactivity and applications.
Conclusion
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- is a versatile compound with significant potential in various scientific fields. Its unique structure, featuring a pyridine ring and a fluorophenyl group connected by an imine linkage, allows it to participate in diverse chemical reactions and exhibit promising biological activities. Further research and development could unlock new applications and enhance our understanding of this intriguing compound.
Propriétés
Numéro CAS |
29202-06-0 |
|---|---|
Formule moléculaire |
C12H9FN2 |
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C12H9FN2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-9H |
Clé InChI |
LHHBMLBBDLOIMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C=NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



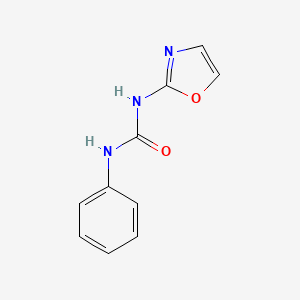
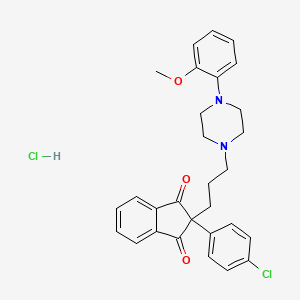
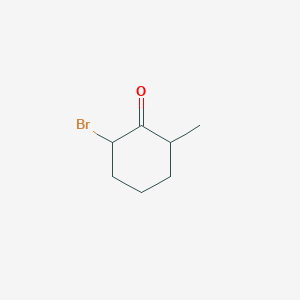
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)


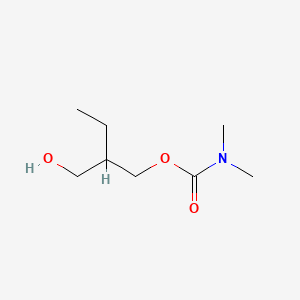
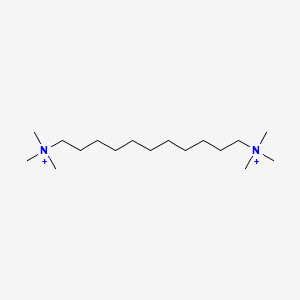
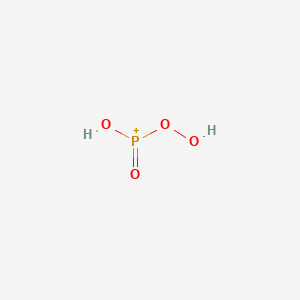
![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)
